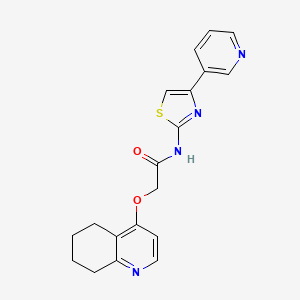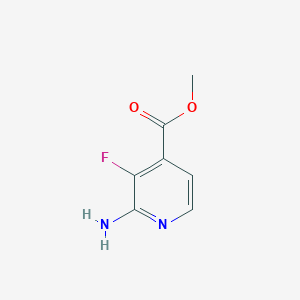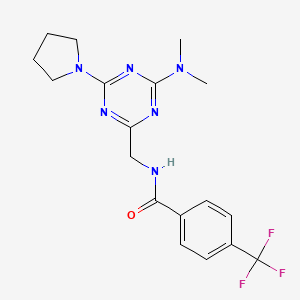![molecular formula C16H16BrN5O B2487581 3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380034-68-2](/img/structure/B2487581.png)
3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile involves the inhibition of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the degradation of acetylcholine in the brain. It has also been found to inhibit the activity of certain kinases, which are enzymes that are involved in signaling pathways in the body.
Biochemical and Physiological Effects:
3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to inhibit the activity of acetylcholinesterase. It has also been found to have anti-inflammatory properties and to inhibit the activity of certain kinases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile in lab experiments include its potential applications in various areas of scientific research, including cancer research and Alzheimer's disease research. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile. These include further research into its mechanism of action, potential side effects, and applications in various areas of scientific research. It may also be studied for its potential use in the development of new drugs for the treatment of cancer and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile involves several steps. The first step involves the reaction of 5-bromo-2-chloropyrimidine with sodium methoxide to form 5-bromo-2-methoxypyrimidine. This is followed by the reaction of 5-bromo-2-methoxypyrimidine with 1-(2-cyanoethyl)piperidine to form 3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile.
Applications De Recherche Scientifique
3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile has potential applications in various areas of scientific research. It has been studied for its anti-cancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the degradation of acetylcholine in the brain.
Propriétés
IUPAC Name |
3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O/c17-13-8-20-16(21-9-13)23-11-12-3-2-6-22(10-12)15-4-1-5-19-14(15)7-18/h1,4-5,8-9,12H,2-3,6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOZEXMBAFDXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(N=CC=C2)C#N)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)


![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)